(2E)-3-[5-(2,4-dichlorophenyl)furan-2-yl]prop-2-enamide (2E)-3-[5-(2,4-dichlorophenyl)furan-2-yl]prop-2-enamide
Brand Name: Vulcanchem
CAS No.: 1000538-47-5
VCID: VC0370483
InChI: InChI=1S/C13H9Cl2NO2/c14-8-1-4-10(11(15)7-8)12-5-2-9(18-12)3-6-13(16)17/h1-7H,(H2,16,17)/b6-3+
SMILES: C1=CC(=C(C=C1Cl)Cl)C2=CC=C(O2)C=CC(=O)N
Molecular Formula: C13H9Cl2NO2
Molecular Weight: 282.12g/mol

(2E)-3-[5-(2,4-dichlorophenyl)furan-2-yl]prop-2-enamide

CAS No.: 1000538-47-5

Cat. No.: VC0370483

Molecular Formula: C13H9Cl2NO2

Molecular Weight: 282.12g/mol

* For research use only. Not for human or veterinary use.

(2E)-3-[5-(2,4-dichlorophenyl)furan-2-yl]prop-2-enamide - 1000538-47-5

Specification

CAS No. 1000538-47-5
Molecular Formula C13H9Cl2NO2
Molecular Weight 282.12g/mol
IUPAC Name (E)-3-[5-(2,4-dichlorophenyl)furan-2-yl]prop-2-enamide
Standard InChI InChI=1S/C13H9Cl2NO2/c14-8-1-4-10(11(15)7-8)12-5-2-9(18-12)3-6-13(16)17/h1-7H,(H2,16,17)/b6-3+
Standard InChI Key VIVBJCORTAIBRT-ZZXKWVIFSA-N
SMILES C1=CC(=C(C=C1Cl)Cl)C2=CC=C(O2)C=CC(=O)N

Introduction

(2E)-3-[5-(2,4-dichlorophenyl)furan-2-yl]prop-2-enamide is a synthetic organic compound that belongs to the class of amides. It features a furan ring substituted with a 2,4-dichlorophenyl group and an acrylic amide moiety. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its unique chemical structure and potential biological activities.

Synthesis

The synthesis of (2E)-3-[5-(2,4-dichlorophenyl)furan-2-yl]prop-2-enamide typically involves several steps, starting with the preparation of suitable precursors such as 2,4-dichlorophenylfuran and acrylic acid derivatives. The reaction may involve condensation reactions in the presence of a base, followed by purification techniques like recrystallization or column chromatography to achieve high purity.

Chemical Reactions

This compound can undergo various chemical reactions, including:

  • Hydrolysis: The amide group can be hydrolyzed to form the corresponding carboxylic acid.

  • Substitution: The dichlorophenyl group may undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

  • Reduction: The compound can be reduced to form alcohols or amines using appropriate reducing agents.

Biological Activities

While specific biological activities of (2E)-3-[5-(2,4-dichlorophenyl)furan-2-yl]prop-2-enamide are not extensively documented, compounds with similar structures have shown potential in medicinal chemistry. For example, related furan derivatives have been studied for their anti-inflammatory and anticancer properties.

Research Findings

PropertyValue/Description
Molecular FormulaC13H9Cl2NO2
Molecular Weight282.12 g/mol
SynthesisCondensation reaction
Potential ApplicationsMedicinal chemistry, materials science
Biological ActivitiesPotential anti-inflammatory or anticancer properties

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator